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Guanosine 5'-diphosphate

Cat. No.: B119241
CAS No.: 157420-46-7
M. Wt: 443.2 g/mol
InChI Key: QGWNDRXFNXRZMB-UUOKFMHZSA-N
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Description

Fundamental Role of Guanosine (B1672433) 5'-Diphosphate in Cellular Homeostasis

Guanosine 5'-diphosphate is a cornerstone of cellular homeostasis, the process by which a cell maintains a stable internal environment. Its most prominent role is in the regulation of G-proteins, which are molecular switches involved in transmitting signals from outside a cell to its interior. wikipedia.org In its GDP-bound state, a G-protein is considered 'off' or inactive. wikipedia.orgwikipedia.org Upon receiving a signal, typically from a G-protein coupled receptor (GPCR), the GDP is exchanged for a GTP molecule, switching the G-protein to its 'on' or active state. wikipedia.orgpressbooks.pubmdpi.com This activation triggers a cascade of downstream signaling events that regulate a vast array of cellular processes, including gene expression, cell growth, and secretion. wikipedia.orgnih.gov The intrinsic ability of the G-protein to hydrolyze GTP back to GDP serves as a built-in timer, terminating the signal and returning the system to its inactive state, thus maintaining tight control over cellular responses. pressbooks.pub

Beyond its role in G-protein signaling, GDP is also involved in the dynamics of the cytoskeleton. Specifically, it is a key component in the assembly and disassembly of microtubules, which are essential for cell shape, division, and intracellular transport. nih.govnih.gov The incorporation of GDP-bound tubulin into growing microtubules can modulate their stability and dynamics. nih.govrupress.org

Biological Significance of Purine (B94841) Nucleoside Diphosphates

Purine nucleoside diphosphates, a class of molecules that includes GDP and Adenosine 5'-diphosphate (ADP), are fundamental to cellular life. ontosight.ai They are the precursors for the synthesis of their corresponding triphosphates (GTP and ATP), which are the primary energy currency of the cell. unizg.hr Nucleoside diphosphate (B83284) kinases catalyze the transfer of a phosphate (B84403) group from a triphosphate to a diphosphate, ensuring a balanced pool of these essential molecules. ontosight.aiunizg.hr

These molecules are critical for:

Energy Transfer: While ATP is the universal energy currency, GTP also provides energy for specific biosynthetic processes. unizg.hr

Nucleic Acid Synthesis: They serve as building blocks for the synthesis of DNA and RNA. ontosight.ai

Signal Transduction: As seen with GDP, they are integral components of cellular signaling pathways. ontosight.aiunizg.hr

Metabolic Regulation: They are involved in various metabolic pathways, including the synthesis of other essential molecules. ontosight.aiontosight.ai

The proper regulation of purine nucleoside diphosphate metabolism is crucial for cellular health. ontosight.ai

Historical Context of this compound Research in Biochemistry and Molecular Biology

The understanding of GDP's significance is intrinsically linked to the discovery and characterization of G-proteins. In the late 1960s and early 1970s, Martin Rodbell's research laid the conceptual groundwork by demonstrating that signal transduction involved a receptor, a transducer, and an amplifier. explorable.com He observed that GTP was necessary for hormonal activation of adenylyl cyclase. nih.gov

A major breakthrough came in the 1980s when Alfred G. Gilman and his colleagues identified and purified the "transducer" protein, which they named G-protein because of its interaction with guanine (B1146940) nucleotides. explorable.comnobelprize.org They established that G-proteins act as intermediaries between cell surface receptors and intracellular effectors. nobelprize.org Their work revealed the cyclical nature of G-protein activation, where the exchange of GDP for GTP turns the protein 'on', and the subsequent hydrolysis of GTP to GDP turns it 'off'. wikipedia.orgnobelprize.org This seminal discovery, for which Rodbell and Gilman were awarded the Nobel Prize in Physiology or Medicine in 1994, illuminated a fundamental mechanism of cellular communication. wikipedia.orgexplorable.comnobelprize.org

Subsequent research has further detailed the intricate roles of GDP in various cellular processes. For instance, studies on microtubule dynamics have shown that GDP-bound tubulin can be directly incorporated into microtubules, influencing their stability. nih.govnih.govacs.org The ongoing investigation into the diverse functions of GDP continues to provide deeper insights into the complex and elegant regulation of cellular life.

PropertyDescription
Full Name This compound
Abbreviation GDP
Chemical Formula C10H15N5O11P2
Molar Mass 443.200522 g/mol
Structure Composed of a guanine base, a ribose sugar, and a pyrophosphate group. wikipedia.org
Primary Function Acts as a molecular switch in its inactive state when bound to G-proteins. wikipedia.orgwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N5O11P2 B119241 Guanosine 5'-diphosphate CAS No. 157420-46-7

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWNDRXFNXRZMB-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163254
Record name Guanosine diphosphate
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Molecular Weight

443.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Guanosine diphosphate
Source Human Metabolome Database (HMDB)
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CAS No.

146-91-8, 157420-46-7
Record name GDP
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Record name Guanosine diphosphate
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Record name Guanosine-5'-Diphosphate
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Record name Guanosine diphosphate
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Record name Guanosine diphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001201
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Guanosine 5 Diphosphate Metabolism and Interconversion Pathways

Biosynthesis of Guanosine (B1672433) 5'-Diphosphate

The primary route for the formation of GDP is through the de novo purine (B94841) nucleotide biosynthesis pathway, a highly conserved and energy-intensive process that constructs purine nucleotides from simple precursors. pixorize.comnih.govmicrobenotes.com This pathway culminates in the synthesis of inosine 5'-monophosphate (IMP), which then serves as a branch-point for the synthesis of adenosine 5'-monophosphate (AMP) and guanosine 5'-monophosphate (GMP). youtube.comlibretexts.orgnih.gov

De Novo Purine Nucleotide Biosynthesis Pathways

The de novo synthesis of purine nucleotides is a fundamental metabolic pathway that occurs in the cytoplasm of the cell. nih.gov It involves a series of enzymatic reactions that utilize amino acids, one-carbon units, and carbon dioxide as building blocks to construct the purine ring structure. microbenotes.comlibretexts.org

The de novo purine synthesis pathway begins with the synthesis of 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP). pixorize.comnih.govwikipedia.org PRPP is a key intermediate in cellular metabolism, formed from ribose 5-phosphate and ATP by the enzyme ribose-phosphate diphosphokinase (also known as PRPP synthase). nih.govasm.orgnih.gov PRPP provides the ribose-phosphate backbone upon which the purine ring is assembled. libretexts.org It is a crucial substrate for numerous biosynthetic pathways, including the de novo and salvage pathways for purine and pyrimidine nucleotides, as well as the synthesis of certain amino acids and cofactors. nih.govnih.govresearchgate.net

Once synthesized, Inosine 5'-monophosphate (IMP) stands at a critical juncture in purine metabolism, serving as the precursor for both AMP and GMP. youtube.comnih.gov The conversion of IMP to GMP is a two-step process. droracle.aireactome.org

First, the enzyme IMP dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of IMP to xanthosine 5'-monophosphate (XMP). nih.govdroracle.ai This reaction is the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides. droracle.airesearchgate.net Subsequently, GMP synthetase catalyzes the conversion of XMP to GMP, utilizing glutamine as a nitrogen donor and ATP as an energy source. droracle.ai

ReactantEnzymeProduct
Inosine 5'-Monophosphate (IMP)IMP Dehydrogenase (IMPDH)Xanthosine 5'-Monophosphate (XMP)
Xanthosine 5'-Monophosphate (XMP)GMP SynthetaseGuanosine 5'-Monophosphate (GMP)

Table 1: Conversion of IMP to GMP

The final step in the synthesis of GDP from the de novo pathway is the phosphorylation of GMP. This is a crucial step for producing the immediate precursor for GTP synthesis.

Guanylate kinase (GUK), also known as GMP kinase, is the primary enzyme responsible for the phosphorylation of GMP to GDP. nih.govuniprot.orgprospecbio.comwikipedia.org This enzyme catalyzes the transfer of a phosphate (B84403) group from ATP to GMP, yielding GDP and ADP. prospecbio.comwikipedia.orgusbio.net GUK is essential for recycling GMP and plays a vital role in maintaining the balance of guanine nucleotides within the cell. uniprot.orgprospecbio.com It is a highly conserved monomeric protein found in a wide range of organisms. prospecbio.comwikipedia.org

EnzymeSubstratesProductsFunction
Guanylate Kinase (GUK)GMP, ATPGDP, ADPPhosphorylation of GMP to GDP

Table 2: Role of Guanylate Kinase

Enzyme FamilyGeneral ReactionRelevance to GDP
Nucleoside Diphosphate (B83284) Kinase (NME/NDPK)NTP₁ + NDP₂ ⇌ NDP₁ + NTP₂Catalyzes the phosphorylation of GDP to GTP, thus influencing the overall equilibrium of guanine nucleotides.

Table 3: Role of the NME/NDPK Family

Sequential Phosphorylation of Guanosine 5'-Monophosphate to Guanosine 5'-Diphosphate

Purine Nucleotide Salvage Pathways

The purine salvage pathway is a crucial energy-conserving mechanism that recycles purine bases and nucleosides generated from the breakdown of nucleic acids. This pathway is particularly important in tissues with high energy demands or limited de novo synthesis capabilities.

The salvage of guanine and guanosine is a key process for replenishing the guanine nucleotide pool. Free guanine can be directly converted to guanosine monophosphate (GMP), which can then be phosphorylated to GDP and subsequently to guanosine triphosphate (GTP). Similarly, guanosine can be recycled back into the nucleotide pool. This recycling is a more energy-efficient process compared to the de novo synthesis of purines.

Two key enzymes orchestrate the salvage of guanine and guanosine: Purine Nucleoside Phosphorylase (PNP) and Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT).

Purine Nucleoside Phosphorylase (PNP): This enzyme catalyzes the reversible phosphorolysis of guanosine to guanine and ribose-1-phosphate. This reaction is a critical step in the catabolism of guanosine, but it can also proceed in the reverse direction to synthesize guanosine from guanine and ribose-1-phosphate, thus contributing to the salvage pathway.

Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT): HPRT is a central enzyme in the purine salvage pathway. nih.gov It catalyzes the conversion of guanine directly to guanosine monophosphate (GMP) by transferring a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP). nih.gov This reaction effectively salvages the purine base and reintroduces it into the nucleotide pool. The resulting GMP can then be phosphorylated to form GDP and GTP.

The coordinated action of PNP and HPRT ensures the efficient recycling of guanine and guanosine, thereby maintaining the cellular balance of purine nucleotides.

EnzymeSubstrate(s)Product(s)Function in Salvage Pathway
Purine Nucleoside Phosphorylase (PNP) Guanosine, PhosphateGuanine, Ribose-1-phosphateReversible reaction allows for both degradation and synthesis of guanosine.
Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) Guanine, 5-Phosphoribosyl-1-pyrophosphate (PRPP)Guanosine Monophosphate (GMP), PyrophosphateDirectly converts the purine base guanine into the nucleotide GMP.

This compound Degradation and Catabolism

The degradation of guanine nucleotides is a tightly regulated process that prevents the accumulation of excess purines and provides precursors for other metabolic pathways. GDP is a key intermediate in this catabolic cascade.

Hydrolysis of Guanosine 5'-Triphosphate to this compound by GTPases

GTPases are a large family of enzymes that play a critical role in cellular signaling by acting as molecular switches. drugbank.com They bind to GTP and hydrolyze it to GDP and inorganic phosphate (Pi). drugbank.com This hydrolysis reaction is a fundamental mechanism for terminating GTP-dependent signals. The conversion of GTP to GDP by GTPases is a primary source of cellular GDP. drugbank.com The activity of GTPases is tightly regulated by other proteins, such as GTPase-activating proteins (GAPs) and guanine nucleotide exchange factors (GEFs), which control the switch between the active GTP-bound state and the inactive GDP-bound state.

Conversion of this compound to Guanosine by Exonucleotidase

GDP can be further catabolized to the nucleoside guanosine through the action of exonucleotidases. escholarship.orgsigmaaldrich.com These enzymes hydrolyze the phosphate bond, releasing the diphosphate group and yielding guanosine. This step is part of the pathway that ultimately leads to the degradation of the purine ring or its salvage back into the nucleotide pool.

This compound Regulation of Metabolic Enzyme Activity

Beyond its role as a metabolic intermediate, GDP also functions as a regulatory molecule, modulating the activity of various enzymes. This regulation can occur through allosteric mechanisms, where GDP binds to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity.

For instance, GDP can act as an inhibitor of certain enzymes. In some G protein-mediated signaling pathways, the binding of GDP to the G protein maintains it in an inactive state. The exchange of GDP for GTP is required for the activation of the G protein and the downstream signaling cascade.

Conversely, GDP can also act as an activator. For example, GDP has been shown to be involved in the activation of follitropin-sensitive adenylate cyclase activity in Sertoli cell membranes. nih.gov The exchange of GDP for GTP is a key step in the activation of this enzyme.

Furthermore, research has shown that this compound can influence the activity of enzymes involved in phospholipid biosynthesis in Escherichia coli. nih.gov The inhibitory effect of a related molecule, guanosine 5-diphosphate-3-diphosphate (ppGpp), on sn-glycerol-3-phosphate acyltransferase was found to be dependent on the acyl substrate used. nih.gov

Regulatory RoleEnzyme/Process AffectedMechanism
Inhibition G proteinsAllosteric binding maintains the G protein in an inactive conformation.
Activation Follitropin-sensitive adenylate cyclaseGDP/GTP exchange is a critical step in the activation of the enzyme.
Modulation sn-glycerol-3-phosphate acyltransferase (E. coli)The related molecule ppGpp shows substrate-dependent inhibition.

Molecular Mechanisms of Guanosine 5 Diphosphate in Signal Transduction

Guanosine (B1672433) 5'-diphosphate as a Molecular Switch in GTPase Cycling

GTPases are a large family of hydrolase enzymes that bind to and hydrolyze GTP to GDP. wikipedia.org This GTPase cycle is the fundamental mechanism by which these proteins function as molecular switches. nih.govyoutube.com The binding of either GDP or GTP dictates the conformational state of the GTPase, which in turn determines its ability to interact with downstream effector proteins and propagate cellular signals.

Guanosine 5'-diphosphate-Bound State: The Inactive Conformation

When a GTPase is bound to this compound, it is in its inactive, or "off," state. wikipedia.orgnih.govyoutube.com In this conformation, the GTPase is unable to bind to its downstream effectors, thus preventing the initiation of a signaling cascade. The structural basis for this inactivity lies in the conformation of two critical regions within the GTPase, known as switch I and switch II. youtube.compnas.orgnih.gov In the GDP-bound state, these switch regions adopt a conformation that is not conducive to effector binding. For instance, in the RhoA GTPase, both the GDP-bound and a GTP-analog-bound form can adopt a similar "open" and inactive conformation in the Switch I loop. nih.gov

Guanosine 5'-Triphosphate-Bound State: The Active Conformation

The exchange of GDP for GTP triggers a significant conformational change in the GTPase, transitioning it to its active, or "on," state. wikipedia.orgnih.gov This conformational shift is primarily localized to the switch I and switch II regions. youtube.compnas.orgnih.gov The presence of the terminal γ-phosphate in GTP allows these switch regions to adopt a conformation that exposes a binding site for downstream effector proteins. youtube.com This interaction with effectors allows the GTPase to relay the signal and elicit a specific cellular response. The structural changes between the GDP- and GTP-bound states are crucial for the proper functioning of the molecular switch. pnas.orgnih.gov

Dynamics of Nucleotide Exchange and Hydrolysis in GTPase Cycles

The transition between the inactive and active states is a tightly regulated process. The exchange of GDP for GTP is often a slow, spontaneous process. To facilitate a rapid response to cellular signals, this exchange is catalyzed by a class of proteins known as Guanine (B1146940) Nucleotide Exchange Factors (GEFs). wikipedia.orgnih.gov Conversely, the deactivation of the GTPase is achieved through the hydrolysis of the bound GTP to GDP and inorganic phosphate (B84403). While GTPases possess an intrinsic ability to hydrolyze GTP, this process is generally slow. pnas.org To ensure timely termination of the signal, GTPase-Activating Proteins (GAPs) bind to the active GTPase and accelerate the rate of GTP hydrolysis. nih.govpnas.org

State Bound Nucleotide Conformation Activity Key Regulators
InactiveThis compound (GDP)"Off" conformation, switch regions are not competent for effector binding.No interaction with downstream effectors.Guanine Nucleotide Dissociation Inhibitors (GDIs) can stabilize this state.
ActiveGuanosine 5'-triphosphate (GTP)"On" conformation, switch regions form a binding site for effectors.Interacts with and activates downstream effector proteins.Guanine Nucleotide Exchange Factors (GEFs) promote the transition to this state.
DeactivationGTP hydrolysis to GDPTransition from "on" to "off" conformation.Signal termination.GTPase-Activating Proteins (GAPs) accelerate this process.

This compound in G-Protein Coupled Receptor (GPCR) Signaling

G-protein coupled receptors are the largest and most diverse group of membrane receptors in eukaryotes. They play a crucial role in sensing molecules outside the cell and activating internal signal transduction pathways. A key component of GPCR signaling is the heterotrimeric G protein, which is a type of GTPase. In their resting state, these G proteins are inactive and bound to GDP. wikipedia.org

Role of Guanine Nucleotide Exchange Factors (GEFs) in this compound Dissociation

Upon the binding of an extracellular ligand to a GPCR, the receptor undergoes a conformational change that allows it to act as a GEF for its associated heterotrimeric G protein. wikipedia.orgazolifesciences.com This interaction with the activated GPCR catalyzes the dissociation of GDP from the Gα subunit of the G protein. wikipedia.org Due to the significantly higher intracellular concentration of GTP compared to GDP, GTP rapidly binds to the now-empty nucleotide-binding pocket of the Gα subunit. wikipedia.orgazolifesciences.com This binding of GTP leads to the dissociation of the Gα subunit from the Gβγ dimer and the GPCR, allowing both components to interact with their respective downstream effectors and propagate the signal. wikipedia.orgazolifesciences.com

Role of GTPase-Activating Proteins (GAPs) in Guanosine 5'-Triphosphate Hydrolysis

The duration of the signal initiated by the activated G protein is controlled by the hydrolysis of GTP back to GDP on the Gα subunit. This hydrolysis is accelerated by a family of proteins known as Regulators of G-protein Signaling (RGS) proteins, which function as GAPs for heterotrimeric G proteins. azolifesciences.compnas.org By enhancing the GTPase activity of the Gα subunit, RGS proteins promote the reformation of the inactive Gα-GDP/Gβγ heterotrimer, thereby terminating the signal. azolifesciences.compnas.org This GAP-mediated hydrolysis is a critical step in ensuring the timely deactivation of GPCR signaling pathways.

Protein Function in GPCR Signaling Mechanism
G-protein coupled receptor (GPCR) Acts as a Guanine Nucleotide Exchange Factor (GEF).Upon ligand binding, the GPCR catalyzes the release of GDP from the Gα subunit.
Guanine Nucleotide Exchange Factor (GEF) Promotes the exchange of GDP for GTP.Facilitates the dissociation of GDP, allowing GTP to bind and activate the G protein.
GTPase-Activating Protein (GAP) / Regulator of G-protein Signaling (RGS) Accelerates GTP hydrolysis.Enhances the intrinsic GTPase activity of the Gα subunit, leading to signal termination.

Mechanisms of Heterotrimeric G Protein Activation and Deactivation

Heterotrimeric G proteins, composed of alpha (Gα), beta (Gβ), and gamma (Gγ) subunits, function as molecular switches in signal transduction pathways. The activation and deactivation cycle is tightly regulated by the binding and hydrolysis of guanine nucleotides. In its inactive state, the Gα subunit is bound to this compound (GDP) and associated with the Gβγ dimer. nih.govnih.govnih.gov The activation process is initiated by an upstream G protein-coupled receptor (GPCR). Upon agonist binding, the GPCR undergoes a conformational change, enabling it to act as a guanine nucleotide exchange factor (GEF) for the G protein. nih.govnih.gov This interaction catalyzes the release of GDP from the Gα subunit, which is the rate-limiting step in G protein activation. pnas.orgresearchgate.net Due to the significantly higher intracellular concentration of Guanosine 5'-triphosphate (GTP) compared to GDP, GTP readily binds to the nucleotide-free Gα subunit. nih.gov

The binding of GTP induces a significant conformational change in the Gα subunit, leading to its dissociation from both the GPCR and the Gβγ dimer. nih.govresearchgate.net The now active, GTP-bound Gα subunit and the free Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins, propagating the signal. nih.gov The signal is terminated through the intrinsic GTPase activity of the Gα subunit, which hydrolyzes the bound GTP back to GDP. nih.govresearchgate.net This hydrolysis event is often accelerated by GTPase-activating proteins (GAPs), such as Regulators of G protein Signaling (RGS) proteins. nih.govpnas.orgpnas.org The resulting GDP-bound Gα subunit has a high affinity for the Gβγ dimer, leading to their reassociation and the reformation of the inactive heterotrimeric G protein complex, ready for another cycle of activation. pnas.orgresearchgate.net

Gα Subunit-Specific Signaling Pathways

The specificity of the signal transduced by heterotrimeric G proteins is largely determined by the identity of the Gα subunit. There are several families of Gα subunits, each coupling to distinct sets of receptors and regulating specific downstream effectors. The primary families are Gαs, Gαi/o, Gαq/11, and Gα12/13.

Gαs Family: The Gαs subunit is primarily known for its role in stimulating the enzyme adenylyl cyclase. wikipedia.orgumich.edu Upon activation, GTP-bound Gαs binds to and activates adenylyl cyclase, which then catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). wikipedia.org cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, leading to various cellular responses. wikipedia.org

Gαi/o Family: In contrast to Gαs, the Gαi subunit inhibits adenylyl cyclase, thereby decreasing the intracellular levels of cAMP. umich.edu This family is also involved in the regulation of ion channels and other signaling pathways.

Gαq/11 Family: The Gαq/11 family of subunits activates the enzyme phospholipase C-β (PLCβ). umich.edufrontiersin.org Activated PLCβ cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

Gα12/13 Family: The Gα12/13 subunits are primarily involved in regulating the actin cytoskeleton through the activation of Rho guanine nucleotide exchange factors (RhoGEFs). frontiersin.org This activation leads to the stimulation of the small GTPase RhoA.

Gα Subunit FamilyPrimary EffectorKey Second Messengers
Gαs Adenylyl Cyclase↑ cAMP
Gαi/o Adenylyl Cyclase↓ cAMP
Gαq/11 Phospholipase C-β↑ IP3, ↑ DAG, ↑ Ca2+
Gα12/13 RhoGEFsActivation of RhoA
Conformational Rearrangements within G Protein Alpha-Subunits

The transition between the GDP-bound inactive state and the GTP-bound active state of the Gα subunit is governed by significant conformational changes, particularly within three flexible regions known as Switch I, Switch II, and Switch III. researchgate.net These regions are critical for the interactions of the Gα subunit with the Gβγ dimer, the GPCR, and downstream effectors.

In the GDP-bound state, the Switch regions adopt a conformation that promotes high-affinity binding to the Gβγ dimer. nih.gov This conformation is characterized by a more open and dynamic structure. nih.gov The binding of GDP is stabilized by interactions with specific residues within the nucleotide-binding pocket.

Upon the exchange of GDP for GTP, the γ-phosphate of GTP induces a substantial conformational rearrangement in the Switch regions. nih.gov This change is crucial for the dissociation of the Gα subunit from the Gβγ dimer and for exposing the binding sites for effector proteins. The GTP-bound conformation is more rigid and closed compared to the GDP-bound form. nih.gov Specifically, Switch II undergoes a significant rearrangement, which is a key event in the activation process. nih.gov

The hydrolysis of GTP to GDP reverses these conformational changes. As the γ-phosphate is cleaved, the Switch regions revert to their GDP-bound conformation, which restores high-affinity binding to the Gβγ dimer and terminates the interaction with effectors. pnas.org

This compound Involvement in Small GTPase Regulation

Small GTPases, such as those belonging to the Ras and Rho families, are monomeric G proteins that also function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. researchgate.netnih.gov This cycle is regulated by two main classes of proteins: guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). researchgate.nettaylorfrancis.com

GEFs promote the activation of small GTPases by stimulating the dissociation of GDP. researchgate.netphysiology.org This allows the more abundant GTP to bind, leading to the active state. nih.gov GAPs, on the other hand, enhance the intrinsic GTPase activity of the small GTPases, promoting the hydrolysis of GTP to GDP and returning the protein to its inactive state. researchgate.nettaylorfrancis.com A third class of regulators, guanine nucleotide dissociation inhibitors (GDIs), can bind to the GDP-bound form of some small GTPases, preventing their activation and regulating their subcellular localization. physiology.orgnih.gov

Regulation of Ras Protein Family Activity

The Ras family of small GTPases plays a central role in cell proliferation, differentiation, and survival. The activity of Ras proteins is tightly controlled by the GDP/GTP cycle. In their resting state, Ras proteins are bound to GDP. researchgate.net The activation of Ras is initiated by various upstream signals that recruit and activate Ras-GEFs at the plasma membrane. These GEFs interact with GDP-bound Ras, inducing a conformational change that weakens the affinity for GDP, leading to its release. nih.gov GTP then binds, and the active Ras-GTP can interact with a variety of downstream effectors, such as Raf kinases, to initiate signaling cascades like the MAPK pathway. researchgate.net

Regulatory ProteinFunctionEffect on Ras Activity
Ras-GEF Promotes GDP dissociationActivation
Ras-GAP Accelerates GTP hydrolysisInactivation

Modulation of Rho GTPase Signaling

The Rho family of GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton, cell polarity, and cell migration. Similar to Ras proteins, the activity of Rho GTPases is governed by their nucleotide-bound state. nih.govresearchgate.net Rho-GEFs activate Rho GTPases by catalyzing the exchange of GDP for GTP. frontiersin.org This allows the active Rho-GTP to interact with its downstream effectors, such as ROCK kinases and formins, to control cytoskeletal dynamics. frontiersin.org

Rho-GAPs inactivate Rho GTPases by stimulating their intrinsic GTPase activity. researchgate.net In addition to GEFs and GAPs, Rho GTPases are also regulated by RhoGDIs. nih.govbiorxiv.org RhoGDIs bind to the GDP-bound form of Rho GTPases and sequester them in the cytosol, preventing their interaction with Rho-GEFs at the plasma membrane and thus inhibiting their activation. nih.govnih.gov The release of Rho GTPases from RhoGDIs is a critical step for their activation.

Regulatory ProteinFunctionEffect on Rho Activity
Rho-GEF Promotes GDP dissociationActivation
Rho-GAP Accelerates GTP hydrolysisInactivation
RhoGDI Sequesters GDP-bound Rho in the cytosolInhibition

Allosteric Regulation by this compound

While primarily known for its role in the active site of G proteins, this compound (GDP) can also function as an allosteric regulator of certain enzymes. Allosteric regulation involves the binding of a molecule to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity.

Guanosine 5 Diphosphate Regulation of Cellular Processes

Regulation of Gene Expression and Transcriptional Control

A derivative of GDP, guanosine (B1672433) 5'-diphosphate 3'-diphosphate, along with guanosine 5'-triphosphate 3'-diphosphate (collectively known as (p)ppGpp), is a primary mediator of a major bacterial stress response that profoundly alters gene expression and transcriptional programs.

The stringent response is a highly conserved survival mechanism in bacteria triggered by various environmental stressors, most notably amino acid starvation. wikipedia.orgresearchgate.net This response is mediated by the rapid accumulation of the alarmones guanosine tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp). wikipedia.orgnih.gov When an uncharged tRNA binds to the A-site of a ribosome due to a shortage of its corresponding amino acid, the ribosome-associated enzyme RelA is activated to synthesize (p)ppGpp from GDP or GTP and ATP. wikipedia.orgpnas.org

The accumulation of (p)ppGpp acts as a global signal that reprograms the cell's metabolism and physiology. researchgate.net This reprogramming involves the downregulation of processes related to growth, such as the synthesis of ribosomal RNA (rRNA) and transfer RNA (tRNA), and the upregulation of genes involved in stress adaptation, including those for amino acid biosynthesis and uptake. wikipedia.orgnih.gov This metabolic shift allows the bacterium to conserve resources and survive under nutrient-limiting conditions. nih.govasm.org The stringent response, and therefore (p)ppGpp signaling, is integral to bacterial pathogenesis, biofilm formation, and antibiotic tolerance. researchgate.net

The primary target of (p)ppGpp in transcriptional regulation is the RNA polymerase (RNAP) enzyme. pnas.orgnih.gov By binding directly to RNAP, (p)ppGpp alters its promoter specificity and activity, leading to a large-scale redistribution of the enzyme across the genome. pnas.orgnih.gov In Escherichia coli, (p)ppGpp binds to two distinct sites on the RNAP holoenzyme. pnas.orgnih.gov This binding does not cause permanent alterations to the enzyme but modulates its function. bibliotekanauki.pl

The interaction of (p)ppGpp with RNAP has differential effects on transcription initiation depending on the promoter sequence. nih.govnih.gov

Negative Regulation: Transcription from promoters of stable RNA genes (rRNA and tRNA) is strongly inhibited. nih.govnih.gov (p)ppGpp is thought to destabilize the short-lived open complexes that RNAP forms at these promoters, thereby reducing transcription initiation. nih.gov

Positive Regulation: Conversely, transcription from promoters of genes involved in amino acid biosynthesis, such as the histidine operon, is activated. nih.govpnas.org This activation allows the cell to synthesize the amino acids it lacks.

Studies have shown that this dual regulation is not merely a passive consequence of RNAP redistribution from repressed to activated genes; the activation and repression mechanisms appear to be independent processes. nih.gov The binding of (p)ppGpp is proposed to restrain the dynamic movements of RNAP's core and shelf modules, slowing down nucleotide addition cycles and affecting promoter clearance. nih.gov

Table 1: Effects of (p)ppGpp on Bacterial Gene Transcription

Target Gene/Operon TypeEffect of (p)ppGppRegulatory OutcomeReferences
Ribosomal RNA (rRNA) operonsInhibitionDecreased ribosome synthesis, conservation of resources. wikipedia.orgnih.gov
Transfer RNA (tRNA) operonsInhibitionReduced protein synthesis capacity. nih.govresearchgate.net
Amino Acid Biosynthesis operons (e.g., histidine)ActivationIncreased production of scarce amino acids. nih.govpnas.org
Stress Response genesActivationEnhanced survival under adverse conditions. wikipedia.org

Control of Protein Synthesis and Ribosomal Function

Beyond its role in transcription, (p)ppGpp also directly influences translation and ribosome function. nih.gov The stringent response involves a general reduction in protein synthesis to conserve energy and amino acids. (p)ppGpp contributes to this by inhibiting multiple stages of ribosome activity.

Research indicates that ppGpp can inhibit the initiation of protein synthesis. Specifically, it has been shown to interfere with the formation of the first peptide bond (fMet-Phe dipeptide formation) which is mediated by initiation factor 2 (IF2). wikipedia.org This is thought to occur by disrupting the proper interaction between the 30S and 50S ribosomal subunits. wikipedia.org In E. coli, ppGpp is a more potent inhibitor of this process than pppGpp. wikipedia.org Furthermore, (p)ppGpp is involved in inhibiting ribosome maturation and biogenesis, further linking the control of transcription and translation during the stringent response. researchgate.net

Modulation of Ion Channel Activity

In eukaryotes, Guanosine 5'-diphosphate is a key player in signal transduction pathways, particularly those involving G-proteins, which cycle between an inactive GDP-bound state and an active GTP-bound state. This cycling is fundamental to the regulation of various effectors, including ion channels.

Adenosine 5'-triphosphate (ATP)-sensitive potassium (K-ATP) channels couple cellular metabolism to membrane potential in various tissues, including pancreatic β-cells, neurons, and muscle cells. pnas.orgwikipedia.org These channels are typically inhibited by intracellular ATP and activated by MgADP. pnas.org Guanine (B1146940) nucleotides also modulate K-ATP channel activity. pnas.org

Studies have demonstrated that GDP can directly activate K-ATP channels. In fact, GDP has been shown to be a more potent stimulator of K-ATP channel activity than guanosine 5'-triphosphate (GTP). pnas.orgmedchemexpress.cn This stimulatory effect of guanine nucleotides requires the regulatory sulfonylurea receptor (SUR) subunit of the channel complex. pnas.org For instance, in the smooth muscle of the rabbit portal vein, GDP was found to reactivate inactivated K-ATP channels in a concentration-dependent manner, an effect that was more pronounced than that of GTP. medchemexpress.cn

Table 2: Relative Efficacy of Guanine Nucleotides on K-ATP Channel Activation

Nucleotide (at 100 μM)Relative Activation PotencyReferences
This compound (GDP)High pnas.orgmedchemexpress.cn
Guanosine 5'-triphosphate (GTP)Low to Moderate pnas.orgmedchemexpress.cn
Guanosine 5'-monophosphate (GMP)Ineffective medchemexpress.cn

GDP is centrally involved in the signaling cascades that regulate the trafficking and cell surface expression of various ion channels. One such example is the voltage-gated potassium channel KCNA2 (also known as Kv1.2). The activity of small GTPases, which are regulated by the switch between GDP-bound and GTP-bound forms, can control the internalization of membrane proteins. Specifically, signaling pathways involving the small G-protein RhoA, which cycles between an inactive GDP-bound state and an active GTP-bound form, regulate KCNA2 potassium channel activity. drugbank.com Activation of certain G-protein coupled receptors, such as the cholinergic receptor CHRM1, triggers a RhoA-dependent pathway that promotes the endocytosis (internalization) of KCNA2 channels, thereby reducing their density at the cell surface and modulating neuronal excitability. drugbank.com

Intracellular Transport and Nuclear Import Processes (e.g., RanGTPase Cycle)

This compound (GDP) is a central player in the regulation of intracellular transport, most notably in the movement of macromolecules between the nucleus and the cytoplasm. This process is orchestrated by the RanGTPase cycle, which relies on the ability of the small GTPase Ran to switch between a GDP-bound "inactive" state and a GTP-bound "active" state. nih.govnih.gov The spatial separation of regulatory proteins maintains a steep concentration gradient of these two forms across the nuclear envelope, which is essential for the directionality of transport. uni-goettingen.defrontiersin.org

The dominant form of Ran in the cytoplasm is Ran-GDP, while Ran-GTP is predominantly found in the nucleus. nih.govresearchgate.net This asymmetric distribution is maintained by two key regulatory proteins:

Ran Guanine Nucleotide Exchange Factor (RanGEF) , also known as Regulator of Chromosome Condensation 1 (RCC1), is exclusively localized in the nucleus, where it associates with chromatin. uni-goettingen.defrontiersin.orgbiologists.com RCC1 promotes the exchange of GDP for GTP, thus converting Ran-GDP into its active Ran-GTP form. nih.govbiologists.com

Ran GTPase-Activating Protein (RanGAP) is located in the cytoplasm, where it can be found in a free state or bound to the cytoplasmic filaments of the nuclear pore complex (NPC). uni-goettingen.dejove.com RanGAP, along with Ran-binding proteins like RanBP1 and RanBP2, accelerates the hydrolysis of GTP to GDP, converting Ran-GTP to its inactive Ran-GDP form. uni-goettingen.dejove.com

In the nuclear import pathway, a cargo protein containing a nuclear localization signal (NLS) binds to a transport receptor, typically a heterodimer of importin-α and importin-β. nih.govyoutube.com This complex then moves through the NPC into the nucleus. wikipedia.org Once inside the nucleus, the high concentration of Ran-GTP leads to its binding to importin-β. uni-goettingen.denih.gov This interaction causes a conformational change that releases the cargo into the nucleoplasm. uni-goettingen.defrontiersin.org The importin-Ran-GTP complex is then transported back to the cytoplasm. nih.gov There, RanGAP triggers the hydrolysis of GTP to GDP, causing Ran-GDP to dissociate from the importin, which is then ready for another round of import. nih.govuni-goettingen.de

Conversely, in the nuclear export process, a cargo protein with a nuclear export signal (NES) forms a stable trimeric complex with an export receptor (like Crm1) and Ran-GTP inside the nucleus. nih.govuni-goettingen.de This complex is then transported through the NPC into the cytoplasm. nih.gov On the cytoplasmic side, the activity of RanGAP leads to the hydrolysis of Ran-GTP to Ran-GDP. jove.com This conversion reduces the affinity of the exportin for the cargo, leading to the disassembly of the complex and the release of the cargo into the cytoplasm. nih.govfrontiersin.org

Following these transport events, the resulting cytoplasmic Ran-GDP must be returned to the nucleus to be recharged. This is accomplished by the nuclear transport factor 2 (NTF2), which specifically binds to Ran-GDP and facilitates its transport back into the nucleus through the NPC. nih.govuni-goettingen.de Once inside, the nuclear RanGEF (RCC1) catalyzes the exchange of GDP for GTP, regenerating Ran-GTP and completing the cycle. nih.govuni-goettingen.de

Table 1: Key Components of the RanGTPase Cycle and Their Functions

ComponentPredominant LocationKey Function
Ran-GDP CytoplasmThe "inactive" state of Ran; binds to NTF2 for nuclear import. nih.govuni-goettingen.denih.gov
Ran-GTP NucleusThe "active" state of Ran; binds to importins to release import cargo and to exportins to bind export cargo. nih.govuni-goettingen.defrontiersin.org
RanGEF (RCC1) Nucleus (Chromatin-bound)Catalyzes the exchange of GDP for GTP on Ran, activating it. nih.govuni-goettingen.debiologists.com
RanGAP CytoplasmPromotes the hydrolysis of GTP to GDP on Ran, inactivating it. nih.govuni-goettingen.dejove.com
Importins Cytoplasm & NucleusReceptors that bind NLS-containing cargo in the cytoplasm and release it in the nucleus upon binding Ran-GTP. frontiersin.orgnih.govyoutube.com
Exportins Cytoplasm & NucleusReceptors that bind NES-containing cargo and Ran-GTP in the nucleus and release them in the cytoplasm. uni-goettingen.defrontiersin.orgjove.com
NTF2 Cytoplasm & NucleusMediates the transport of Ran-GDP from the cytoplasm back into the nucleus. nih.govuni-goettingen.de

Interplay with Other Nucleotide Pools and Cellular Energy Status

The primary route for the synthesis of GTP from GDP is through the action of nucleoside-diphosphate kinase (NDPK). This enzyme catalyzes the transfer of a terminal phosphate (B84403) group from a nucleoside triphosphate, most commonly Adenosine 5'-triphosphate (ATP), to a nucleoside diphosphate (B83284). nih.govwikipedia.org The reaction is as follows:

GDP + ATP ↔ GTP + ADP nih.govwikipedia.org

This reversible reaction directly couples the guanine and adenine (B156593) nucleotide pools. A high ATP-to-ADP ratio, indicative of a high cellular energy state, will drive the phosphorylation of GDP to GTP. nih.gov Conversely, when energy is low and ATP levels fall, the reaction can proceed in the reverse direction, or the forward reaction will slow, leading to a relative increase in GDP.

GDP is also a product of GTP hydrolysis, a reaction that releases energy to drive numerous cellular processes, including signal transduction by G-proteins and protein synthesis. wikipedia.orgdrugbank.com Therefore, the ratio of GTP to GDP reflects the balance between energy-consuming activities and energy-generating pathways.

The citric acid cycle is a key metabolic pathway that directly generates a high-energy guanine nucleotide. In the cycle, the enzyme succinyl-CoA synthetase catalyzes the conversion of succinyl-CoA to succinate. wikipedia.org This reaction is coupled to the substrate-level phosphorylation of GDP to GTP (in animals) or ADP to ATP (in plants and bacteria). wikipedia.org The GTP formed can then be used by NDPK to generate ATP, further integrating the guanine nucleotide pool with cellular energy metabolism. wikipedia.org

Furthermore, the ribonucleotide reductase (RNR) enzyme, which is responsible for producing deoxyribonucleotides for DNA synthesis, uses GDP as a substrate. The reduction of guanosine diphosphate (GDP) to deoxyguanosine diphosphate (dGDP) is allosterically regulated by other nucleotides, highlighting the complex interplay between different nucleotide pools to maintain balance for various cellular needs. biologists.com

Changes in nutritional availability can significantly impact the intracellular concentrations of guanine nucleotides. For instance, under conditions of amino acid starvation in bacteria, a stringent response is triggered, leading to a rapid decrease in the GTP pool and an accumulation of guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp). asm.org This shift is a direct reflection of the altered metabolic and energy status of the cell, leading to the downregulation of processes like ribosome synthesis to conserve energy. asm.org

Table 2: GDP in Key Bioenergetic and Metabolic Reactions

ProcessEnzymeReaction Involving GDPSignificance
Nucleotide Phosphorylation Nucleoside-Diphosphate Kinase (NDPK)GDP + ATP ↔ GTP + ADPLinks the energy status (ATP/ADP ratio) directly to the guanine nucleotide pool (GTP/GDP ratio). nih.govwikipedia.org
Citric Acid Cycle Succinyl-CoA SynthetaseSuccinyl-CoA + GDP + Pi → Succinate + GTP + CoA-SHDirect generation of high-energy GTP from GDP through substrate-level phosphorylation in the mitochondrial matrix. wikipedia.org
Signal Transduction GTPases (e.g., G-proteins)GTP → GDP + PiHydrolysis of GTP to GDP terminates signaling events and represents energy consumption. wikipedia.org
Deoxyribonucleotide Synthesis Ribonucleotide Reductase (RNR)GDP → dGDPCommits guanine nucleotides to the pathway for DNA replication. biologists.com

Structural Biology and Molecular Interactions of Guanosine 5 Diphosphate

Guanosine (B1672433) 5'-Diphosphate Binding to GTPases and Other Proteins

The binding of GDP to GTPases is a key event that typically renders the protein in an inactive state. nih.gov This "off" state is characterized by a specific set of molecular interactions within a highly conserved nucleotide-binding pocket known as the G domain. wikipedia.org The transition to an active "on" state requires the exchange of GDP for Guanosine 5'-triphosphate (GTP), a process often facilitated by Guanine (B1146940) Nucleotide Exchange Factors (GEFs). dntb.gov.ua

The G domain of GTPases contains several conserved sequence motifs, commonly referred to as G-boxes, which are crucial for the specific recognition and binding of the guanine nucleotide. nih.govnih.gov There are typically five such motifs, designated G1 through G5, that form the nucleotide-binding pocket and interact with the phosphate (B84403), ribose, and guanine base of GDP. researchgate.netyoutube.com

G1 Motif / P-loop (GxxxxGK[S/T]): This motif is one of the most frequently occurring sequences in nucleotide-binding proteins. nih.govyoutube.com It forms a flexible loop (P-loop) that interacts primarily with the α- and β-phosphates of the bound GDP and coordinates a critical Mg²⁺ ion. nih.govresearchgate.net

G2 Motif (in Switch I): Located in the Switch I region, this motif includes a highly conserved threonine residue (e.g., Thr35 in Ras) that coordinates the Mg²⁺ ion and interacts with the terminal phosphate of the nucleotide. Its conformation is sensitive to whether GDP or GTP is bound. researchgate.net

G3 Motif / Switch II (DxxG): This motif is part of the Switch II region and contains a conserved aspartate and glycine (B1666218). The aspartate is involved in coordinating the Mg²⁺ ion via a water molecule, while the glycine is crucial for the conformational change that occurs upon GTP hydrolysis. researchgate.netyoutube.com

G4 Motif (NKxD): This motif provides specificity for the guanine base over other purines like adenine (B156593). The lysine (B10760008) and aspartate residues form hydrogen bonds with the guanine ring, ensuring that only guanosine nucleotides are bound with high affinity. wikipedia.orgresearchgate.net

G5 Motif (SAK/L): The G5 motif also contributes to the specificity of guanine base recognition. youtube.com The alanine (B10760859) residue in this sequence makes contact with the guanine ring, further stabilizing the nucleotide in the binding pocket. researchgate.net

Summary of G-Box Motifs in GTPases
MotifConsensus SequencePrimary Function in GDP Binding
G1 (P-loop)GxxxxGK[S/T]Interacts with α- and β-phosphates; coordinates Mg²⁺ ion. nih.govresearchgate.net
G2 (Switch I)Conserved ThreonineCoordinates Mg²⁺ ion; interacts with the terminal phosphate. researchgate.net
G3 (Switch II)DxxGCoordinates Mg²⁺ ion via water; involved in conformational change. researchgate.net
G4NKxDConfers specificity for the guanine base. researchgate.net
G5SAK/LContributes to specific recognition of the guanine ring. youtube.com

GTPases function as molecular switches by cycling between an active, GTP-bound state and an inactive, GDP-bound state. nih.gov The presence of the terminal (γ) phosphate in GTP induces a distinct protein conformation compared to when GDP is bound. The most significant conformational changes occur in two highly flexible segments of the G domain known as Switch I (residues ~30-40) and Switch II (residues ~60-76). pnas.org

When GDP is bound, the Switch I and Switch II regions adopt a relaxed, "open" conformation. nih.gov In this state, the protein has a low affinity for its downstream effector proteins, effectively turning off the signaling pathway. The release of the γ-phosphate upon GTP hydrolysis leads to the loss of key interactions that stabilize the active conformation, causing the Switch regions to transition to this inactive, GDP-bound state. pnas.org This conformational change is the structural basis of the molecular switch mechanism. wikipedia.org

The precise three-dimensional arrangements of atoms in GDP-protein complexes have been elucidated through high-resolution structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov These studies provide atomic-level details of the interactions between GDP and the amino acid residues of the G-boxes.

For instance, the crystal structure of the human H-Ras protein in complex with GDP reveals the intricate network of hydrogen bonds and van der Waals interactions that stabilize the inactive state. pnas.org The guanine base is secured in a pocket by specific hydrogen bonds from residues in the G4 and G5 motifs. researchgate.net The ribose sugar interacts with the protein backbone, and the diphosphate (B83284) moiety is anchored by the P-loop (G1 motif) and the essential Mg²⁺ ion, which is itself coordinated by conserved serine or threonine residues. nih.govresearchgate.net These structural analyses are fundamental to understanding the mechanics of nucleotide binding and exchange.

Ribose and Guanosine Moiety Conformation in Protein-Bound Guanosine 5'-Diphosphate

Beyond the interactions with the protein, the conformation of the GDP molecule itself is a critical aspect of the binding event. The flexibility of the ribose sugar and the rotation around the N-glycosidic bond allow the nucleotide to adopt a specific geometry that is complementary to the binding pocket.

The orientation of the guanine base relative to the ribose sugar is defined by the torsion angle around the N-glycosidic bond (O4'–C1'–N9–C4 for purines), denoted by the symbol chi (χ). nakb.orgqmul.ac.uk This rotation gives rise to two major conformations: syn, where the base is positioned over the ribose ring, and anti, where it is positioned away from the ring. qmul.ac.uk

Structural studies of GDP-protein complexes have shown that the guanosine moiety predominantly adopts the anti conformation. nih.gov For example, ¹H NMR analysis of GDP bound to a human c-Ha-ras protein determined the N-glycosidic bond dihedral angle (χ) to be approximately -124°. nih.gov This anti orientation is crucial for establishing the specific hydrogen bonds between the guanine base and the G4/G5 motifs of the protein that are required for high-affinity binding. researchgate.net

The five-membered ribose ring is not planar and can adopt various puckered conformations. proteopedia.org These puckers are described by which atom is out of the plane defined by the other four. The two most common conformations in biological systems are C2'-endo and C3'-endo. wikipedia.org In the C2'-endo conformation (often called the South conformation), the C2' atom is displaced from the plane on the same side as the C5' atom and the guanine base. wikipedia.orgnih.gov In the C3'-endo conformation (North conformation), the C3' atom is displaced on that side. wikipedia.orgnih.gov

Intermolecular Interactions at the this compound Binding Pocket

The binding of this compound (GDP) to its protein partners is a critical regulatory event in a multitude of cellular processes. This interaction is characterized by a network of specific intermolecular forces within a highly conserved binding pocket. The precise coordination of GDP is essential for the function of GTP-binding proteins (G-proteins), which act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. drugbank.com

Amino Acid Residues Involved in Ligand Coordination

The binding pocket for GDP is a well-defined region within the G-domain of G-proteins. The coordination of the guanine base, the ribose sugar, and the diphosphate moiety of GDP involves a series of interactions with specific amino acid residues. These interactions are crucial for maintaining the protein in its inactive conformation.

Key interactions within the GDP binding pocket include:

Guanine Base: The guanine ring is typically stabilized through hydrogen bonds and hydrophobic interactions. A highly conserved NKXD motif (where X is any amino acid) is crucial for guanine base specificity. The aspartic acid in this motif often forms a bifurcated hydrogen bond with the guanine base. nih.gov In the human ADP-ribosylation factor 3 (ARF3), a hydrophobic pocket formed by the residues F51, W66, and Y81 is critical for the binding of the guanine base. nih.gov

Diphosphate Group: The phosphate groups of GDP are coordinated by a conserved sequence motif known as the P-loop (or Walker A motif), which has the consensus sequence GXXXXGKS/T. nih.gov The lysine residue within the P-loop plays a vital role in coordinating the β-phosphate of GDP. Additionally, residues within the "switch I" and "switch II" regions of the G-protein are involved in coordinating the diphosphate and the associated magnesium ion. nih.govpnas.org For instance, in many Ras-like proteins, a threonine residue in switch I and a glycine residue in switch II are involved in these interactions. youtube.com

GDP MoietyInteracting Protein Region/MotifKey Amino Acid ResiduesType of Interaction
Guanine BaseNKXD MotifAspartic Acid (D)Hydrogen Bonding
Guanine BaseHydrophobic Pocket (e.g., in ARF3)Phenylalanine (F), Tryptophan (W), Tyrosine (Y)Hydrophobic Interactions
Diphosphate GroupP-loop (Walker A Motif)Lysine (K), Serine (S)/Threonine (T)Electrostatic Interactions, Hydrogen Bonding
Diphosphate GroupSwitch I RegionThreonine (T)Coordination
Diphosphate GroupSwitch II RegionGlycine (G)Coordination

Role of Magnesium Ions in Nucleotide Binding and Hydrolysis

A magnesium ion (Mg²⁺) is an essential cofactor in the binding of guanine nucleotides and the hydrolysis of Guanosine 5'-triphosphate (GTP) to GDP. nih.gov In the GDP-bound state, the Mg²⁺ ion is typically coordinated by the β-phosphate of GDP, a conserved serine or threonine residue in the P-loop, and several water molecules. nih.govnih.gov This coordination helps to stabilize the nucleotide in the binding pocket.

During GTP hydrolysis, the Mg²⁺ ion plays a crucial catalytic role. It helps to properly orient the γ-phosphate of GTP for nucleophilic attack by a water molecule. nih.gov Quantum mechanics/molecular mechanics simulations have shown that electrons are shifted to the magnesium ion before hydrolysis, facilitating the cleavage of the terminal phosphate group. nih.gov Following hydrolysis and the release of inorganic phosphate (Pi), the Mg²⁺ ion remains coordinated to the newly formed GDP, maintaining the inactive state of the G-protein. nih.gov In some G-proteins, a second magnesium ion has been identified that further assists in GTP hydrolysis by helping to neutralize the developing negative charge in the transition state. oup.com

ProcessRole of Magnesium Ion (Mg²⁺)Key Interactions
GDP BindingStabilizes the nucleotide in the binding pocket.Coordinates with the β-phosphate of GDP, a serine/threonine in the P-loop, and water molecules.
GTP HydrolysisOrients the γ-phosphate for nucleophilic attack and facilitates charge neutralization.Coordinates with the β- and γ-phosphates of GTP and a catalytic water molecule.

Analogues of this compound in Mechanistic Studies (e.g., Guanosine 5'-O-thiodiphosphate)

To investigate the mechanisms of G-protein signaling, researchers often utilize non-hydrolyzable or slowly hydrolyzable analogues of guanine nucleotides. These analogues can lock the G-protein in a specific conformational state, allowing for detailed structural and functional studies.

Guanosine 5'-O-(2-thiodiphosphate) (GDPβS) is a commonly used analogue of GDP. In GDPβS, one of the non-bridging oxygen atoms on the β-phosphate is replaced by a sulfur atom. This modification makes the nucleotide resistant to phosphorylation to GTP. GDPβS is often used to study the inactive state of G-proteins and to block G-protein-mediated processes. nih.gov Interestingly, in some systems, GDPβS has been shown to act as a partial agonist, capable of causing a low level of G-protein activation. nih.gov

Other important analogues include:

Guanosine 5'-[β,γ-imido]triphosphate (GppNHp) and Guanosine 5'-O-(3-thiotriphosphate) (GTPγS) : These are non-hydrolyzable analogues of GTP that are used to constitutively activate G-proteins. They bind to the GTP-binding pocket and mimic the active state, facilitating the study of downstream signaling events. nih.gov

The use of these analogues has been instrumental in elucidating the structural transitions that occur upon nucleotide exchange and hydrolysis, and in identifying the key residues and domains involved in G-protein activation and inactivation.

AnalogueTarget NucleotideKey Structural FeatureEffect on G-ProteinApplication in Mechanistic Studies
Guanosine 5'-O-(2-thiodiphosphate) (GDPβS)GDPSulfur atom replaces a non-bridging oxygen on the β-phosphate.Locks the G-protein in an inactive or partially active state.Studying the inactive conformation and blocking G-protein-mediated processes.
Guanosine 5'-[β,γ-imido]triphosphate (GppNHp)GTPAn imido group replaces the oxygen between the β- and γ-phosphates.Constitutively activates the G-protein.Investigating the active conformation and downstream signaling pathways.
Guanosine 5'-O-(3-thiotriphosphate) (GTPγS)GTPSulfur atom replaces a non-bridging oxygen on the γ-phosphate.Constitutively activates the G-protein.Studying G-protein activation and effector interactions.

Advanced Research Methodologies for Studying Guanosine 5 Diphosphate

Structural Determination Techniques

X-ray Crystallography of Guanosine (B1672433) 5'-diphosphate-Bound Proteins

X-ray crystallography is a cornerstone technique for determining the three-dimensional structure of molecules at atomic resolution. In the context of GDP, this method has been invaluable for visualizing its binding mode within the active sites of a vast array of proteins. The process involves crystallizing a protein in complex with GDP and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map, from which the atomic coordinates of the protein and the bound GDP can be determined.

This technique has provided critical insights into the molecular basis of GDP recognition. For instance, the crystal structure of elongation factor Tu (EF-Tu) from Escherichia coli in complex with GDP revealed the precise interactions between the nucleotide and the protein. nih.gov The protein elements involved in binding are located in four loops that connect β-strands with α-helices. embopress.org These structural motifs are highly conserved across various prokaryotic and eukaryotic elongation factors. nih.govembopress.org

Similarly, the crystal structure of the Rho-related GTP-binding protein RhoB in its GDP-bound state has been determined to a resolution of 1.9 Å. pdbj.org Such high-resolution structures allow for a detailed analysis of the hydrogen bonds, van der Waals interactions, and the coordination of magnesium ions that collectively stabilize the GDP-protein complex.

Table 1: Selected X-ray Crystallography Studies of GDP-Bound Proteins

ProteinOrganismPDB IDResolution (Å)Key Findings
Elongation Factor TuEscherichia coli1ETU2.90GDP binds in a pocket formed by four loops connecting β-strands and α-helices. nih.govrcsb.org
Gαi1Homo sapiens-3.0Crystals of the GDP-bound form belong to the space group I4. umt.edu
RhoBHomo sapiens2fv81.9Provides a high-resolution view of the GDP binding site in a Rho family GTPase. pdbj.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing a complementary approach to the static picture offered by X-ray crystallography. For GDP, NMR has been particularly useful in determining its conformation when bound to proteins.

One key NMR technique is the Nuclear Overhauser Effect (NOE), which can be used to measure the distances between protons that are close in space. A study of GDP bound to a mutant of the human c-Ha-ras protein utilized one-dimensional and two-dimensional NOE spectroscopy to elucidate the conformation of the bound nucleotide. nih.gov By analyzing the time-dependent NOE profiles, it was determined that the guanosine moiety adopts an anti conformation about the N-glycosidic bond, with a dihedral angle (χ) of -124 ± 2 degrees. nih.gov Furthermore, the ribose ring was found to be in the C2'-endo form. nih.gov

In addition to conformational analysis, 13C NMR spectroscopy has been employed to confirm the chemical structure of guanosine derivatives, including the positions of phosphate (B84403) groups. pnas.orgpnas.orgnih.gov This technique provides detailed information about the chemical environment of each carbon atom in the molecule.

Table 2: Conformational Parameters of Protein-Bound GDP Determined by NMR

ParameterValueMethodProtein Context
Glycosidic Bond ConformationantiNOE SpectroscopyHuman c-Ha-ras mutant nih.gov
Glycosidic Dihedral Angle (χ)-124 ± 2°NOE SpectroscopyHuman c-Ha-ras mutant nih.gov
Ribose PuckerC2'-endoNOE SpectroscopyHuman c-Ha-ras mutant nih.gov

Cryo-Electron Microscopy (Cryo-EM) and Cryo-Electron Tomography (Cryo-ET)

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, allowing for the determination of high-resolution structures of large macromolecular complexes in a near-native, hydrated state. nih.gov This method is particularly advantageous for studying large, dynamic, or membrane-associated protein complexes that are difficult to crystallize. In cryo-EM, samples are rapidly frozen in vitreous ice, preserving their native structure. nih.gov

Cryo-Electron Tomography (Cryo-ET) extends the principles of cryo-EM to visualize the three-dimensional structure of macromolecules within their native cellular environment. nih.govfrontiersin.org This technique involves collecting a series of 2D images of a tilted, frozen sample, which are then computationally reconstructed into a 3D tomogram. nih.gov Cryo-ET has the potential to reveal the spatial organization and interactions of GDP-binding proteins within the complex landscape of the cell. youtube.com

Computational Modeling and Simulation Approaches

Molecular Dynamics (MD) Simulations of Guanosine 5'-diphosphate Complexes

Molecular Dynamics (MD) simulations provide a "computational microscope" to study the dynamic behavior of biological macromolecules at an atomic level. nih.govuiuc.edu By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, revealing conformational changes, protein-ligand interactions, and the influence of the surrounding solvent.

In the study of GDP, MD simulations are frequently used to investigate the conformational dynamics of GDP-bound proteins. These simulations can reveal how the protein fluctuates around its equilibrium structure and how these motions are coupled to the bound nucleotide. For instance, large-scale MD simulations have been performed on enzyme-substrate complexes of GTP-binding proteins to analyze their conformations leading up to the hydrolysis of GTP to GDP. researchgate.net These simulations can provide insights into the structural changes that occur as the protein transitions from the active GTP-bound state to the inactive GDP-bound state.

MD simulations are also crucial for understanding the stability of the GDP-protein complex, allowing for the calculation of binding free energies and the identification of key residues involved in the interaction.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Reaction Mechanisms

Many biological processes, such as enzyme catalysis, involve the formation and breaking of chemical bonds. While MD simulations are excellent for studying conformational dynamics, they are based on classical mechanics and cannot describe chemical reactions. To overcome this limitation, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govnih.gov

In a QM/MM simulation, the region of the system where the chemical reaction occurs (e.g., the phosphate groups of a nucleotide and the catalytic residues of an enzyme) is treated with quantum mechanics, which provides an accurate description of the electronic structure and bonding. The rest of the system, including the bulk of the protein and the surrounding solvent, is treated with the computationally less expensive molecular mechanics force field. nih.gov

QM/MM calculations have been instrumental in elucidating the reaction mechanisms of GTP hydrolysis to GDP catalyzed by GTPases. mdpi.com These studies can map out the entire reaction pathway, identify transition states, and calculate the activation energies for each step. For example, QM/MM simulations have been used to investigate the hydrolysis of GTP by the Ras-GAP protein complex, providing a detailed description of the catalytic cycle. researchgate.net Similarly, the Gibbs energy profiles for GTP hydrolysis by the Arl3-RP2 protein complex have been computed using QM/MM MD simulations, confirming the participation of specific catalytic residues in the reaction. mdpi.com

Table 3: Computational Methods for Studying GDP and Related Processes

MethodApplicationKey Insights
Molecular Dynamics (MD)Conformational dynamics of GDP-bound proteinsCharacterization of protein fluctuations; analysis of protein-ligand stability. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM)Reaction mechanism of GTP hydrolysis to GDPElucidation of reaction pathways; calculation of activation energies; identification of transition states. researchgate.netmdpi.com

In Silico Ligand-Protein Docking and Binding Energy Predictions

In the study of this compound (GDP), computational, or in silico, methods are indispensable for predicting and analyzing the interactions between GDP and its target proteins. These techniques provide detailed insights into the binding mechanisms at a molecular level, which are often difficult to capture through experimental methods alone. Molecular docking and binding energy predictions are two of the most powerful computational tools in this regard.

Molecular docking simulations predict the preferred orientation of a ligand (in this case, GDP) when it binds to a protein to form a stable complex. nih.gov This method involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then scoring these poses based on a function that approximates the binding affinity. For instance, a study investigating the interaction of GDP with the cell division control protein 42 homolog (Cdc42) utilized molecular docking to identify the most probable binding mode. nepjol.info In such studies, the protein structure is often obtained from databases like the Protein Data Bank (PDB), and computational software is used to prepare the protein by adding hydrogen atoms and removing water molecules, which might interfere with the docking process.

Following the prediction of the binding pose, the calculation of binding free energy offers a quantitative measure of the affinity between the ligand and the protein. researchgate.net A more negative binding energy value typically indicates a more stable and favorable interaction. Various computational methods are employed to estimate these energies, ranging from relatively simple scoring functions used in initial docking screens to more rigorous and computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Linear Interaction Energy (LIE). mdpi.com These advanced methods often incorporate molecular dynamics (MD) simulations to account for the dynamic nature of both the protein and the ligand, providing a more accurate representation of the binding event. nih.gov

A practical application of these methodologies was demonstrated in a virtual screening of thousands of natural compounds to identify agents that could bind to hepcidin (B1576463), a key regulator of iron homeostasis. nih.gov In this study, molecular docking identified GDP as a promising candidate. nih.gov Subsequent molecular dynamics simulations were used to refine the understanding of the hepcidin-GDP complex, revealing the specific residues involved in stabilizing the interaction. nih.gov

Furthermore, computational approaches can be used to study the impact of mutations on GDP binding. For example, Gaussian accelerated molecular dynamics (GaMD) simulations have been employed to investigate how mutations in RAS proteins, such as KRAS, affect their conformational states and interactions with GDP. researchgate.net These simulations can reveal subtle changes in the protein's flexibility and dynamics that influence its binding affinity for GDP. researchgate.net

The table below summarizes the results from a molecular docking study of GDP with different protein structures of Cdc42, highlighting the predicted binding energies. nepjol.inforesearchgate.net

Protein Data Bank (PDB) IDTarget ProteinPredicted Binding Energy (kcal/mol)Inhibition Constant (Ki)
1ANOCdc42-6.88.52 µM
1A4RCdc42-7.05.79 µM
1DOACdc42-7.24.12 µM

This table presents data from a molecular docking study, showing the predicted binding affinities of this compound (GDP) to different crystal structures of the Cdc42 protein. A more negative binding energy and a lower inhibition constant indicate a stronger predicted interaction.

Biochemical and Biophysical Assays for this compound-Related Processes

Biochemical and biophysical assays are fundamental to experimentally validating and quantifying the interactions and processes involving this compound (GDP). These assays provide crucial data on enzyme kinetics, nucleotide exchange rates, and the real-time dynamics of GDP in cellular environments.

GTPase Activity Assays

GTPase-activating proteins (GAPs) play a critical role in cellular signaling by accelerating the hydrolysis of Guanosine triphosphate (GTP) to GDP by GTPase enzymes. nih.gov Assays that measure GTPase activity are therefore essential for understanding the regulation of these molecular switches. A common method to quantify GTPase activity is to measure the rate of inorganic phosphate (Pi) release during GTP hydrolysis. This can be achieved using colorimetric assays, such as those based on malachite green, which forms a colored complex with free phosphate.

Alternatively, the hydrolysis of GTP can be monitored using radioactively labeled GTP, typically with phosphorus-32 (B80044) in the gamma position ([γ-³²P]GTP). The amount of hydrolyzed [γ-³²P]Pi is then separated from the unhydrolyzed GTP, often by charcoal precipitation, and quantified by scintillation counting. These assays are highly sensitive and allow for the precise determination of kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat) of the GTPase enzyme, both in the presence and absence of regulatory proteins like GAPs.

Guanine (B1146940) Nucleotide Exchange Assays

Guanine nucleotide exchange factors (GEFs) catalyze the release of GDP from GTPases, allowing for the binding of the more abundant GTP and subsequent activation of the G-protein. Assays that measure the rate of this nucleotide exchange are vital for studying the regulation of GTPase signaling pathways.

A widely used method involves pre-loading the GTPase with a fluorescently labeled GDP analog, such as 2'(3')-O-(N-methylanthraniloyl)-GDP (mant-GDP). The fluorescence of the mant group is sensitive to its environment; when bound to the protein, its fluorescence intensity is typically higher than when it is free in solution. The addition of a GEF and an excess of unlabeled GDP or GTP leads to the displacement of the mant-GDP, resulting in a decrease in fluorescence intensity over time. This change in fluorescence can be monitored in real-time to determine the rate of nucleotide exchange.

The following table provides an example of data that could be obtained from a guanine nucleotide exchange assay, showing the effect of a GEF on the rate of GDP dissociation from a GTPase.

ConditionRate of mant-GDP Dissociation (s⁻¹)
GTPase alone0.001
GTPase + GEF0.150

This table illustrates the catalytic effect of a Guanine Nucleotide Exchange Factor (GEF) on the dissociation of a fluorescent GDP analog (mant-GDP) from a GTPase. The significant increase in the dissociation rate in the presence of the GEF demonstrates its role in promoting nucleotide exchange.

Fluorescent Reporter Systems for this compound Levels and Interactions

To study the dynamics of GDP in living cells, genetically encoded fluorescent reporters have been developed. These reporters are typically based on Förster Resonance Energy Transfer (FRET), where the transfer of energy between two fluorescent proteins is dependent on their proximity and orientation.

A common design for a GDP reporter involves fusing a GTPase protein between two fluorescent proteins, such as cyan fluorescent protein (CFP) and yellow fluorescent protein (YFP). The binding of GDP or GTP to the GTPase domain induces a conformational change that alters the distance and/or orientation between CFP and YFP, thereby changing the FRET efficiency. For example, in a GDP-bound state, the reporter might exhibit a high FRET signal, which decreases upon the exchange of GDP for GTP. By expressing these reporters in cells and monitoring the ratio of YFP to CFP emission, researchers can visualize the spatiotemporal changes in the relative concentrations of GDP and GTP.

These fluorescent reporter systems are powerful tools for investigating how cellular signals and events influence the activity of GTPases and the levels of GDP in specific subcellular compartments.

Proteomics-Based Approaches for Identifying this compound Interactors

Identifying the proteins that interact with this compound (GDP) is crucial for understanding the complex signaling networks it regulates. Proteomics, the large-scale study of proteins, offers powerful methods for discovering and characterizing these interactors.

Structural Proteomics and Mass Spectrometry (MS) Applications

Structural proteomics aims to elucidate the three-dimensional structures of proteins and their complexes on a large scale. While not directly a method for identifying interactors, it provides the structural context for understanding how GDP binds to proteins and how these interactions mediate cellular functions. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can resolve the atomic details of GDP-protein complexes, revealing the specific amino acid residues involved in binding and the conformational changes that occur upon nucleotide binding.

Mass spectrometry (MS) is a cornerstone of modern proteomics and is widely used to identify proteins that interact with small molecules like GDP. One common approach is affinity purification coupled with mass spectrometry (AP-MS). In this method, a "bait" molecule, which can be an immobilized GDP analog or a GDP-binding protein, is used to capture interacting proteins from a cell lysate. After washing away non-specific binders, the captured proteins are eluted and identified by MS.

Another powerful MS-based technique is chemical cross-linking mass spectrometry (CX-MS). In this approach, a chemical cross-linker is used to covalently link interacting proteins in their native cellular environment. The cross-linked protein complexes are then isolated, digested into smaller peptides, and analyzed by MS. The identification of cross-linked peptides provides information about the identity of the interacting proteins and the proximity of specific amino acid residues, offering insights into the architecture of the protein complex.

The table below presents a hypothetical list of proteins that might be identified as GDP interactors in an AP-MS experiment.

Protein ID (UniProt)Protein NameFunction
P63000Ras-related C3 botulinum toxin substrate 1 (RAC1)Small GTPase, regulates cell motility and cytoskeletal dynamics.
P62834Cell division control protein 42 homolog (CDC42)Small GTPase, involved in cell cycle regulation and signaling.
P51151Ras-related protein Rab-9ASmall GTPase, regulates transport from endosomes to the trans-Golgi network. drugbank.com
P61225Guanine nucleotide-binding protein G(i) subunit alpha-1G-protein alpha subunit, involved in signal transduction.

This table provides a representative list of proteins that could be identified as interacting with this compound (GDP) using affinity purification-mass spectrometry (AP-MS). The identified proteins are typically involved in GTPase signaling pathways.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) has emerged as a powerful biophysical technique for probing the conformational dynamics of proteins and protein complexes in solution. nih.gov It provides valuable insights into protein structure, flexibility, and interactions by measuring the rate at which backbone amide hydrogens exchange with deuterium (B1214612) from a deuterated solvent. thermofisher.comyoutube.com The principle of HDX-MS is based on the fact that the exchange rate is highly dependent on the local structural environment of the amide hydrogen. nih.gov Hydrogens involved in stable hydrogen bonds, such as those in α-helices and β-sheets, or those buried within a protein core or at a binding interface, are protected from exchange and thus exchange slowly. youtube.com Conversely, hydrogens in flexible, solvent-exposed loop regions exchange rapidly. nih.gov By measuring the mass increase of the protein or its peptides over time, a detailed map of solvent accessibility and structural dynamics can be generated. thermofisher.com

This technique is particularly well-suited for studying the conformational changes induced by the binding of this compound (GDP) and its exchange for Guanosine 5'-triphosphate (GTP), a process fundamental to the function of molecular switches like small GTPases and heterotrimeric G-proteins. ucsf.edunih.gov Differential HDX-MS experiments, which compare the deuterium uptake of a protein in its GDP-bound (inactive) state versus its GTP-bound (active) state, can pinpoint specific regions that undergo structural rearrangements critical for signaling. ucsf.edunih.gov

Detailed Research Findings

Research utilizing HDX-MS has provided significant mechanistic insights into the function of GDP-binding proteins, most notably the Ras superfamily of small GTPases and heterotrimeric G-proteins.

Conformational Dynamics of Ras Proteins:

The Ras proteins are critical regulators of cell growth and differentiation, cycling between an inactive GDP-bound state and an active GTP-bound state. nih.govmdpi.com HDX-MS studies have been instrumental in characterizing the distinct conformational ensembles of these two states.

A key finding is that the "switch" regions, namely Switch I (residues ~30-40) and Switch II (residues ~60-76), exhibit significantly different dynamics depending on the bound nucleotide. ucsf.edunih.gov In a comparative HDX-MS analysis of H-Ras, numerous regions showed decreased deuterium exchange when bound to a non-hydrolyzable GTP analog (GppNHp) compared to the GDP-bound state. ucsf.edu This indicates that upon activation, these regions become more structured and protected from solvent exchange. The Switch II region, in particular, shows significant protection, consistent with its role in binding to downstream effector proteins. Conversely, the transition to the active state can induce increased dynamics in other distal regions, highlighting allosteric communication across the protein.

Table 1: Differential HDX-MS Findings for H-Ras Protein: GDP vs. GTP-analog Bound States
Protein RegionAmino Acid ResiduesObserved Change in Deuterium Uptake (GTP vs. GDP)Structural Interpretation
P-loop10-17Slight DecreaseMinor stabilization upon GTP binding.
Switch I30-40Significant DecreaseRegion becomes more ordered and protected, crucial for effector recognition.
Switch II60-76Significant DecreaseStabilization and shielding from solvent, forming the effector binding site.
α3-helix95-105No Significant ChangeStructurally stable region, largely unaffected by nucleotide state.
α5-helix152-165Slight IncreasePotential allosteric increase in flexibility upon activation.

Conformational Dynamics of Heterotrimeric G-Proteins:

HDX-MS has also been applied to understand the activation mechanism of heterotrimeric G-proteins, which are key transducers of signals from G-protein coupled receptors (GPCRs). The binding of an activated GPCR to the G-protein complex catalyzes the release of GDP from the Gα subunit, allowing GTP to bind.

Studies have revealed the dynamic changes within the Gα subunit during this process. Upon engagement with an activated receptor, but before GDP release, regions of the Gα subunit show increased deuterium uptake, suggesting a destabilization or "opening" of the nucleotide-binding pocket. nih.gov Specifically, the β1-strand and the β3-α2 loop of the Ras-like domain become more dynamic, which is thought to facilitate the dissociation of GDP. nih.gov Following GTP binding and dissociation from the receptor and the Gβγ subunit, the α5 helix of the Gα subunit shows a marked decrease in deuterium exchange. nih.gov This indicates a significant conformational change and stabilization of this helix, which is critical for its interaction with downstream effectors like adenylyl cyclase.

Table 2: HDX-MS Analysis of Gα Subunit Conformational Changes During GPCR-Mediated Activation
Protein Region (Gα subunit)Functional StateObserved Change in Deuterium UptakeStructural Interpretation
β1-strand (Ras-like domain)GPCR-bound, pre-GDP releaseIncreaseLocal unfolding/increased dynamics to facilitate GDP release.
P-loopGPCR-bound, pre-GDP releaseIncreaseDestabilization of nucleotide coordination.
Switch IIGTP-bound (active)DecreaseConformational stabilization for effector binding.
α5-helixGTP-bound (active)Significant DecreaseAdopts a stable conformation required for effector interaction.
Gβγ InterfaceGTP-bound (active)IncreaseIncreased solvent exposure upon dissociation from the Gβγ dimer.

Dysregulation of Guanosine 5 Diphosphate Metabolism and Signaling in Cellular Pathology

Alterations in Guanosine (B1672433) 5'-diphosphate Levels and Associated Metabolic Dysfunctions

The intracellular concentration of GDP is tightly controlled through a balance of synthesis, degradation, and interconversion pathways. Disruptions in this delicate equilibrium can lead to significant metabolic dysfunctions, primarily by affecting the homeostasis of the entire purine (B94841) nucleotide pool.

The cellular pool of purine nucleotides, which includes adenosine and guanosine phosphates, is maintained in a balanced state to ensure the proper synthesis of nucleic acids and to meet the cell's energetic and signaling demands. Alterations in GDP levels can disrupt this balance through various mechanisms. For instance, an excess of guanine (B1146940), a precursor for GDP synthesis through the salvage pathway, can lead to an increase in intracellular guanylate nucleotides (GMP, GDP, and GTP). This surplus of guanylates can, in turn, suppress the de novo synthesis of both guanine and adenine (B156593) nucleotides through feedback inhibition of key enzymes in the purine biosynthesis pathway biorxiv.org. This creates an imbalance, characterized by elevated guanylates and depleted adenylates, which can impair cellular proliferation biorxiv.org.

The interconversion of purine nucleotides is a critical process for maintaining homeostasis. Cells have developed intricate systems for these interconversions, which ultimately lead to the production of inosine-5-monophosphate (IMP), a central precursor for both AMP and GMP nih.gov. There is no direct single-reaction pathway to convert AMP to GMP or vice versa nih.gov. Therefore, the regulation of enzymes involved in these interconversion pathways is crucial. Dysregulation of these enzymatic activities can lead to an abnormal accumulation or depletion of GDP, with cascading effects on the entire purine nucleotide pool nih.govmdpi.com.

Pathway ComponentEffect of Dysregulation on GDP LevelsConsequence for Purine Pool Homeostasis
De Novo Purine Synthesis Inhibition leads to decreased GDP production.Depletion of the entire guanine nucleotide pool, affecting RNA/DNA synthesis and signaling.
Purine Salvage Pathway Overactivity (e.g., excess guanine) increases GDP production.Increased guanylate to adenylate ratio, inhibiting de novo synthesis of both purine types biorxiv.org.
Purine Nucleotide Interconversion Impaired conversion of other purines to GDP.Imbalance in the relative amounts of different purine nucleotides.
Ecto-nucleotidases Altered activity affects extracellular GDP degradation to guanosine.Dysregulation of extracellular purinergic signaling and availability of guanosine for salvage.

Aberrant Guanosine 5'-diphosphate-Mediated Signaling in Cellular Processes

GDP is a cornerstone of cellular signaling, primarily through its role in the G-protein cycle. Aberrations in GDP-mediated signaling can lead to the dysregulation of numerous cellular processes, with significant implications for diseases such as cancer.

Heterotrimeric G-proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state nih.govnih.gov. This cycle is initiated when a G-protein-coupled receptor (GPCR) catalyzes the exchange of GDP for GTP on the Gα subunit nih.govnih.govresearchgate.netnih.gov. The GTP-bound Gα subunit then dissociates and activates downstream effectors nih.govnih.gov. The signal is terminated when the intrinsic GTPase activity of the Gα subunit hydrolyzes GTP back to GDP nih.gov.

Dysregulation of this tightly controlled cycle can lead to persistent and uncontrolled signaling. For example, if the exchange of GDP for GTP is constitutively active or if the hydrolysis of GTP to GDP is inhibited, the G-protein remains in its active state, leading to prolonged downstream signaling. This can contribute to various pathological conditions, including cancer, where sustained signaling can drive cell proliferation and survival nih.govquizlet.com. Some therapeutic strategies aim to inhibit G-protein signaling by stabilizing the inactive GDP-bound state of the Gα subunit nih.gov.

A significant number of human cancers are driven by mutations in small GTPases, most notably in the Ras family of proteins aacrjournals.org. These proteins also function as molecular switches, cycling between an inactive GDP-bound form and an active GTP-bound form aacrjournals.orgnih.govpnas.org. Oncogenic mutations, frequently occurring at amino acid positions G12, G13, and Q61, critically impair the intrinsic and GAP (GTPase-activating protein)-mediated GTPase function aacrjournals.orgnih.govreactome.org.

This impairment of GTP hydrolysis results in the accumulation of the GTPase in a constitutively active, GTP-bound state aacrjournals.orgnih.gov. The inability to efficiently convert GTP to GDP means that the "off-switch" is broken, leading to continuous activation of downstream signaling pathways that promote cell growth, proliferation, and survival nih.gov. Structural studies have revealed that these mutations can alter the conformation of the active site, thereby hindering the catalytic process of GTP hydrolysis aacrjournals.orgnih.gov. For instance, mutations can disrupt the positioning of critical residues required for the hydrolytic reaction, thus preventing the protein from returning to its inactive GDP-bound state reactome.orgnih.gov. In some cases, mutations can also affect the binding of GDP itself, further contributing to the dysregulation of the GTPase cycle nih.gov.

GTPase MutationEffect on GTP HydrolysisImpact on GDP-Bound StateConsequence
Ras G12D Impaired intrinsic and GAP-mediated hydrolysis nih.gov.Favors a conformation that is catalytically impaired nih.gov.Constitutive activation of downstream pro-oncogenic pathways nih.gov.
Ras Q61L Severely reduced intrinsic and GAP-mediated hydrolysis aacrjournals.org.Prevents the stabilization of the transition state for hydrolysis.Prolonged signaling leading to uncontrolled cell proliferation aacrjournals.org.
Gαs R201C Disrupts GTPase activity nih.gov.Can activate downstream effectors even in the GDP-bound state nih.gov.Gain-of-function mutation leading to disease nih.gov.

This interactive data table outlines the effects of common oncogenic mutations on GTPase function, highlighting the central role of impaired GDP binding and GTP hydrolysis in driving cellular pathology.

Mechanistic Links Between this compound Pathways and Cellular Dysfunction

The dysregulation of GDP-centric pathways has been mechanistically linked to a range of cellular dysfunctions, including those observed in neurodevelopmental and neurodegenerative disorders.

The nervous system is highly dependent on proper purine metabolism and signaling for its development and function. While much of the research has focused on guanosine, the precursor to GDP in the salvage pathway, the underlying principles of purinergic signaling are highly relevant to the role of GDP. Guanosine has demonstrated neuroprotective effects in various models of neurological and neurodegenerative diseases by modulating processes such as excitotoxicity, oxidative stress, and neuroinflammation unich.itnih.gov.

The integrity of G-protein signaling, which is directly regulated by the GDP/GTP cycle, is critical for synaptic transmission and plasticity. For example, mutations in Rab GDP dissociation inhibitor alpha (Rab GDIα), a regulator of Rab small G proteins involved in neurotransmission, are associated with X-linked mental retardation and epileptic seizures nih.gov. This highlights the importance of proper GDP/GTP cycling in neuronal function. Furthermore, disruptions in purine metabolism have been implicated in neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis nih.gov. These disorders are often associated with metabolic dysfunction and impaired energy metabolism within the brain mdpi.comembopress.orgmdpi.com. Given the central role of GDP in both cellular energy metabolism and signaling, it is plausible that dysregulation of GDP pathways contributes to the pathophysiology of these complex neurological conditions. For instance, giant depolarizing potentials (GDPs), which are network-driven synaptic events crucial for the development of immature neuronal circuits, are dependent on a delicate balance of excitatory and inhibitory inputs, which can be influenced by purinergic signaling researchgate.netresearchgate.net.

Role in Iron Mobilization and Inflammatory Pathway Modulation

This compound (GDP) has emerged as a significant molecule in the regulation of iron homeostasis and inflammatory processes. Research has identified GDP as a potential iron mobilizer that functions by intervening in the interaction between hepcidin (B1576463) and ferroportin, and by modulating the interleukin-6 (IL-6)/STAT3 signaling pathway. medchemexpress.comnih.govadooq.com This dual role positions GDP as a crucial factor in the pathophysiology of conditions like anemia of inflammation (AI). medchemexpress.comnih.govnih.gov

Under inflammatory conditions, elevated levels of the peptide hormone hepcidin trigger the internalization and degradation of the iron exporter protein, ferroportin (FPN). nih.gov This action effectively traps iron within cells, particularly macrophages, and reduces iron absorption from the intestine, leading to the characteristic iron-restricted erythropoiesis of AI. nih.govnih.gov GDP has been shown to counteract this process. By binding to hepcidin, GDP is thought to inhibit the hepcidin-ferroportin interaction, thereby stabilizing FPN on the cell surface and promoting cellular iron efflux. nih.gov

The inflammatory cytokine IL-6 is a primary driver of hepcidin expression through the activation of the JAK/STAT3 signaling pathway. nih.govnih.gov Studies have demonstrated that GDP can attenuate this pathway. By inhibiting the phosphorylation and degradation of IκBα, GDP can suppress the activation of NF-κB, a key transcription factor for IL-6 production. nih.gov The resulting decrease in IL-6 levels leads to the downregulation of the JAK2/STAT3 pathway, which in turn reduces the transcription of the hepcidin gene (HAMP). nih.gov This modulation of inflammatory signaling further contributes to the restoration of normal iron absorption and mobilization. nih.gov

In vitro studies using cell lines such as HepG2 and Caco-2 have provided evidence for the effects of GDP on iron metabolism and inflammatory markers. Furthermore, in vivo studies in mouse models of both acute and chronic anemia of inflammation have corroborated these findings, showing that administration of GDP can lead to an increase in hemoglobin levels, serum iron, and FPN expression, alongside a decrease in ferritin levels. nih.govnih.gov

Research Findings on GDP's Role in Iron Mobilization and Inflammation

Cell/Animal ModelTreatmentKey FindingsReference
FPN-GFP Cell LinesGDPIncreased stabilization of ferroportin. nih.gov
HepG2 and Caco-2 CellsGDPIncreased FPN-mediated cellular iron efflux. nih.gov
HepG2/Caco-2 Co-cultureLiposome-encapsulated GDP (NH+ GDP)Decreased inflammation-mediated Hamp mRNA transcription and increased iron absorption. nih.gov
Macrophage CellsLiposome-encapsulated GDP (NH+ GDP)Inhibited NF-κB activation, limiting phosphorylation and degradation of IκBα, and attenuated IL-6 secretion. nih.gov
Turpentine-induced AI MiceGDP and Ferrous SulphateAmeliorated anemia of inflammation, indicated by increased hemoglobin level, serum iron, FPN expression, and decreased ferritin level. nih.gov
Acute and Chronic AI Mice ModelLiposome-encapsulated GDP (NH+ GDP)Corrected hemoglobin levels. nih.gov

Conclusion and Future Research Directions

Summary of Current Understanding of Guanosine (B1672433) 5'-Diphosphate in Cellular Biology

Guanosine 5'-diphosphate (GDP), a purine (B94841) nucleoside diphosphate (B83284), is a pivotal molecule in a multitude of fundamental cellular processes. drugbank.comhmdb.ca It is composed of a pyrophosphate group, the pentose (B10789219) sugar ribose, and the nucleobase guanine (B1146940). wikipedia.org GDP's most recognized role is as the inactive state of GTP-binding proteins, or G-proteins, which act as molecular switches in signal transduction pathways. wikipedia.org The tightly regulated cycle of G-proteins between an active GTP-bound state and an inactive GDP-bound state is crucial for relaying extracellular signals to elicit intracellular responses, thereby modulating gene expression, cytoskeletal organization, and enzymatic activities. wikipedia.org

Recent research has also highlighted GDP's role in other cellular functions. For instance, it is involved in the dynamic instability of microtubules, where the hydrolysis of GTP to GDP on tubulin dimers influences their polymerization and depolymerization. wikipedia.org Additionally, GDP has been identified as a potential iron mobilizer, capable of preventing the interaction between hepcidin (B1576463) and ferroportin, which has implications for conditions like anemia of inflammation. medchemexpress.comnih.gov The molecule is also involved in the activation of certain ion channels, such as ATP-sensitive K+ channels. medchemexpress.com

The metabolism of guanine-based purines, including the sequential dephosphorylation of GTP to GDP and then to Guanosine 5'-monophosphate (GMP), is a key aspect of purinergic signaling, which has been shown to play a role in the development and regeneration of excitable tissues like the brain and muscle. mdpi.com

Emerging Research Avenues in this compound Study

The evolving understanding of this compound is opening up new and exciting areas of investigation. A significant emerging avenue is the exploration of GDP and its derivatives as therapeutic agents. Its recently discovered role as a potential iron mobilizer that can modulate the hepcidin-ferroportin interaction is a promising area for the development of treatments for anemia of inflammation. medchemexpress.comnih.gov

Another burgeoning field of research is the deeper investigation into the specific roles of guanosine-based purines, including GDP, in purinergic signaling. While adenosine-based purines have been extensively studied, the specific signaling pathways and receptors for guanosine nucleotides are less understood. mdpi.com Future research is likely to focus on identifying and characterizing specific receptors for GDP and its metabolites, which could unveil novel regulatory mechanisms in both normal physiology and disease states, particularly in neurological and muscular disorders. mdpi.com

The involvement of GDP in the regulation of various enzymes and cellular processes continues to be an active area of study. For example, its role in activating ATP-sensitive K+ channels suggests a broader function in cellular excitability and metabolism. medchemexpress.com Further research into these interactions could reveal new therapeutic targets for a range of conditions.

Moreover, the development of advanced analytical techniques is enabling more precise measurements of intracellular nucleotide concentrations. This will allow for a more detailed understanding of how fluctuations in GDP levels, in relation to GTP and other nucleotides, impact cellular decisions and signaling outcomes. This includes its role in the stringent response in bacteria, mediated by (p)ppGpp (this compound 3'-diphosphate), which regulates a wide array of cellular activities in response to nutritional stress. drugbank.comnih.gov

Unanswered Questions and Technical Challenges in this compound Research

Despite significant progress, several key questions and technical hurdles remain in the study of this compound. A major unanswered question is the extent to which specific GDP-binding proteins, outside of the classical G-protein families, exist and what their physiological functions are. The identification and characterization of novel GDP effectors could reveal previously unknown regulatory pathways.

Furthermore, the precise mechanisms by which GDP and other guanosine-based nucleotides are released into the extracellular space and how they signal to neighboring cells are still not fully elucidated. mdpi.com Identifying the specific transporters and receptors involved in this extracellular purinergic signaling is a key area for future research.

Another challenge lies in dissecting the complex interplay between the metabolic state of the cell and GDP's role as a signaling molecule. Fluctuations in energy levels directly impact the GDP/GTP ratio, which in turn affects the activity of numerous G-proteins and other enzymes. Developing experimental systems to uncouple these interconnected roles will be essential for a clearer understanding of cause and effect.

Q & A

Q. What experimental methods are commonly used to quantify GDP in biological samples?

GDP quantification often employs high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) for high sensitivity . Enzymatic assays, such as coupling GDP to NADH-dependent reactions (e.g., using pyruvate kinase or GDP-specific kinases), allow real-time monitoring of GDP levels in metabolic studies . For structural validation, nuclear magnetic resonance (NMR) and X-ray crystallography are critical for resolving GDP's conformation in enzyme-binding pockets .

Q. How is GDP synthesized and metabolized in cellular systems?

GDP is synthesized via phosphorylation of guanosine 5'-monophosphate (GMP) by nucleoside diphosphate kinases or through enzymatic epimerization (e.g., GDP-mannose to GDP-fucose in glycosylation pathways) . Degradation occurs via phosphatases (e.g., alkaline phosphatase) or nucleotidases, releasing inorganic phosphate and guanosine. Researchers should optimize reaction conditions (pH, cofactors like Mg²⁺) to stabilize GDP in vitro, as spontaneous hydrolysis can occur under acidic conditions .

Q. What is GDP's role in G-protein signaling, and how can its activation be experimentally measured?

GDP binds to Gα subunits, maintaining their inactive state until GTP replaces it upon receptor activation. To study this, researchers use fluorescent GTP analogs (e.g., BODIPY-GTPγS) or radiolabeled [³²P]-GDP in competitive binding assays . Förster resonance energy transfer (FRET)-based biosensors are also employed to monitor real-time GDP/GTP exchange in live cells .

Advanced Research Questions

Q. How can conflicting data on GDP's affinity for G-protein-coupled receptors (GPCRs) be resolved?

Discrepancies may arise from variations in assay conditions (e.g., buffer ionic strength, temperature) or receptor isoforms. To address this:

  • Perform thermodynamic profiling using isothermal titration calorimetry (ITC) to measure binding constants under standardized conditions .
  • Compare results with structural data (e.g., cryo-EM or crystallography) to identify conformational states influencing GDP binding .
  • Conduct meta-analyses of published datasets, highlighting methodological differences (e.g., detergent use in membrane protein purification) .

Q. What strategies are recommended for studying GDP's role in metabolic flux analysis?

  • Use isotopic labeling (e.g., ¹³C-glucose) to track GDP incorporation into nucleotide pools via LC-MS .
  • Pair with genetic knockout models (e.g., GDP-mannose pyrophosphorylase mutants) to quantify pathway bottlenecks .
  • Apply constraint-based metabolic modeling (e.g., COBRA toolbox) to predict GDP-dependent reactions under varying nutrient conditions .

Q. How should researchers design experiments to investigate GDP's interaction with RNA polymerases?

  • Employ surface plasmon resonance (SPR) to measure binding kinetics between GDP and polymerase subunits .
  • Use mutagenesis to alter conserved residues in the polymerase's nucleotide-binding domain and assess GDP incorporation efficiency .
  • Validate findings with cryo-electron microscopy to visualize GDP's positioning during transcription initiation .

Q. What are the limitations of current GDP detection methods, and how can they be mitigated?

  • HPLC limitations: Co-elution with structurally similar nucleotides (e.g., ADP). Mitigation: Use tandem MS (HPLC-MS/MS) or ion-pair chromatography .
  • Enzymatic assay interference: Contaminating ATP or GTP in samples. Mitigation: Include apyrase pretreatment to hydrolyze non-target nucleotides .
  • In vivo imaging challenges: Low GDP concentrations. Mitigation: Develop genetically encoded biosensors (e.g., GFP-GDP-binding protein fusions) .

Methodological Best Practices

  • Data Interpretation : Always cross-validate GDP measurements with orthogonal methods (e.g., enzymatic assays + MS) to reduce technical artifacts .
  • Literature Comparison : Use tools like KEGG (Entry C00035) or ChEBI (CHEBI:17552) to align experimental results with canonical pathways .
  • Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for transparent experimental replication and data archiving .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.